molecular formula C17H14ClN3O4 B1238233 4-Chlorobenacil CAS No. 42784-16-7

4-Chlorobenacil

Cat. No.: B1238233
CAS No.: 42784-16-7
M. Wt: 359.8 g/mol
InChI Key: WHBWWXAXVODWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobenacil (CAS Number 42784-16-7) is a chemical compound provided for research and development purposes. It is identified as a benzimidazole derivative with a molecular formula of C17H14ClN3O4 and a molecular weight of 359.77 g/mol. Computational studies predict an octanol-water partition coefficient (LogP) of 1.53, indicating its potential pharmacokinetic properties . The primary research interest in this compound stems from its documented antinematodal activity, suggesting its potential application in parasitology studies . As a benzimidazole-based molecule, its mechanism of action may involve disruption of cellular processes in target organisms, though specific mechanistic studies for this compound are not currently detailed in the available literature. This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42784-16-7

Molecular Formula

C17H14ClN3O4

Molecular Weight

359.8 g/mol

IUPAC Name

methyl N-[1-[2-(4-chlorophenoxy)acetyl]benzimidazol-2-yl]carbamate

InChI

InChI=1S/C17H14ClN3O4/c1-24-17(23)20-16-19-13-4-2-3-5-14(13)21(16)15(22)10-25-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,20,23)

InChI Key

WHBWWXAXVODWBI-UHFFFAOYSA-N

SMILES

COC(=O)NC1=NC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

COC(=O)NC1=NC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)Cl

Other CAS No.

42784-16-7

Synonyms

4-chloro-1-phenoxyacetyl-2-methoxycarbonylaminobenzimidazole
4-chlorobenacil
4-chlorobenacyl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Chlorobenacil

Established Synthetic Pathways for 4-Chlorobenacil

The synthesis of 4-chloropyrimidine (B154816) derivatives, the core structure of the assumed this compound, is a well-established field in organic chemistry, primarily due to their utility as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.

Precursor Chemistry and Reaction Optimization

The most common and traditional method for the synthesis of 4-chloropyrimidines involves the chlorination of the corresponding pyrimidin-4-one precursor. Current time information in Bangalore, IN. In the context of 4-chloro-3-phenyluracil, the precursor would be 3-phenyluracil (which exists in tautomeric equilibrium with 3-phenyl-4-hydroxypyrimidine).

The synthesis of this precursor, 3-phenyluracil, can be achieved through the condensation of a substituted urea (B33335), such as 3-phenylurea, with a three-carbon component like malonic acid or its derivatives. For instance, the condensation of malononitrile (B47326) with substituted urea derivatives is a foundational method for creating the uracil (B121893) ring.

Once the pyrimidin-4-one precursor is obtained, the chlorination is typically achieved using a strong chlorinating agent. The most common reagents for this transformation are phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine or its hydrochloride salt, phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂). Current time information in Bangalore, IN.nih.gov The reaction of a pyrimidin-4-one with phosphoryl chloride, frequently with the addition of an amine or amine hydrochloride, is a standard procedure for preparing the corresponding chloropyrimidine. nih.gov

Reaction optimization often focuses on the choice of chlorinating agent, solvent, temperature, and reaction time to maximize yield and purity. For instance, in the synthesis of 4,6-dichloropyrimidine (B16783) from 4,6-dihydroxypyrimidine, the reaction is carried out with POCl₃ and an amine like N,N-dimethylcyclohexylamine, followed by heating. nih.gov A novel one-pot synthesis of 4-chloropyrimidines has been developed involving the reaction of 2-acyl(amino)nitriles with phosphorus pentachloride, which triggers a chloroimidate cyclization. Current time information in Bangalore, IN. This method provides an alternative to the multi-step hydrolysis, cyclization, and chlorination protocol. Current time information in Bangalore, IN.

Table 1: Common Reagents and Conditions for the Synthesis of 4-Chloropyrimidines from Pyrimidin-4-ones

PrecursorChlorinating AgentAdditives/SolventsGeneral ConditionsYield
Pyrimidin-4-onePOCl₃Tertiary amine (e.g., N,N-dimethylaniline), TolueneRefluxGood to Excellent
Pyrimidin-4-onePCl₅Sulfolane110 °CGood to Excellent Current time information in Bangalore, IN.
Pyrimidin-4-oneSOCl₂DMF (catalyst)VariesModerate to Good
2-Acyl(amino)nitrilePCl₅Sulfolane110 °CGood to Excellent Current time information in Bangalore, IN.

This table presents generalized data based on typical pyrimidine (B1678525) chlorination reactions.

Stereochemical Considerations in Synthesis

The core uracil ring is a planar, aromatic system and therefore achiral. Stereochemistry in the context of this compound would arise from the introduction of chiral centers in any of the substituents attached to the uracil ring. For our representative molecule, 4-chloro-3-phenyluracil, there are no stereocenters.

However, if a substituent with a chiral center were to be introduced, for example at the N-1 position or on the phenyl ring at C-3, then stereochemical considerations would become critical. The synthesis of chiral uracil derivatives has been explored, often involving the use of chiral starting materials or asymmetric synthesis methodologies. For instance, the synthesis of chiral 2-(3-methyl-5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)alkanoic acids has been achieved using amino acid esters as chiral synthons. researchgate.net

In the context of uracil catabolism, the reduction of the C5-C6 double bond by dihydrouracil (B119008) dehydrogenase is a stereospecific process, with hydrogen adding to the si face at both C-5 and C-6. rsc.orgrsc.org While this is a biological transformation, it highlights the potential for stereoselectivity in reactions involving the uracil ring. Photochemical [2+2] cycloaddition reactions with chiral uracil derivatives have been used to prepare all four stereoisomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form, demonstrating a synthetic application of stereocontrol. thieme-connect.com

Derivatization Strategies for Structural Modification

The 4-chloro substituent on the pyrimidine ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, making this compound a versatile building block for the synthesis of a wide array of derivatives. Current time information in Bangalore, IN.

Synthesis of Analogs and Congeners of this compound

The primary strategy for synthesizing analogs of this compound involves the displacement of the C4-chloro group with various nucleophiles. This allows for the introduction of a wide range of functional groups at this position.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position can be readily substituted by O-, N-, and S-centered nucleophiles.

Amination: Reaction with primary or secondary amines leads to the formation of 4-aminouracil derivatives. These reactions are often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the HCl formed. The reaction of heteroaryl chlorides with amines can be facile, even in green solvents like water. nih.gov For example, 2-chloropyrimidine (B141910) reacts with a range of primary and secondary amines in moderate to excellent yields. nih.gov

Alkoxylation/Aryloxylation: Treatment with alcohols or phenols in the presence of a base yields 4-alkoxy or 4-aryloxy derivatives.

Thiolation: Reaction with thiols provides 4-thioether derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to form new carbon-carbon bonds at the C4 position, allowing for the introduction of aryl or vinyl groups. smolecule.com

Table 2: Examples of Derivatization Reactions at the C4-Position of a Chloropyrimidine

Reagent ClassSpecific ExampleProduct Functional Group
Primary/Secondary AminesMorpholine, Piperazine4-Amino (tertiary)
Anilinesp-Anisidine4-Arylamino
AlcoholsSodium Methoxide (B1231860)4-Methoxy
ThiolsSodium Thiophenoxide4-Phenylthio
Boronic AcidsPhenylboronic Acid (Suzuki Coupling)4-Phenyl

This table illustrates potential derivatization pathways for a 4-chloropyrimidine intermediate.

Functional Group Interconversions and Structural Elucidation of Novel Derivatives

Beyond derivatization at the C4 position, other parts of the this compound molecule can be modified. Functional group interconversion refers to the transformation of one functional group into another. chembk.com For instance, if the phenyl group on our representative molecule contained other substituents (e.g., a nitro group), these could be transformed (e.g., reduction of a nitro group to an amino group).

The N1 and N3 positions of the uracil ring can also be functionalized, typically via alkylation or arylation reactions, provided the nitrogen is deprotonated with a suitable base. nih.gov

The structural elucidation of any novel derivatives synthesized from this compound would rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. preprints.org 2D NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity between atoms. preprints.org

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. scirp.org

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as carbonyl (C=O) and C-Cl bonds.

X-ray Crystallography: In cases where a single crystal can be grown, this technique provides an unambiguous determination of the three-dimensional structure of the molecule in the solid state. bohrium.com

Green Chemistry Approaches in this compound Synthesis

Traditional methods for synthesizing pyrimidine derivatives often rely on hazardous reagents and volatile organic solvents. rasayanjournal.co.in In recent years, there has been a significant shift towards developing more environmentally benign synthetic protocols, in line with the principles of green chemistry. benthamdirect.comeurekaselect.com

Several green strategies can be applied to the synthesis of this compound and its derivatives:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives is a key goal. Water is an ideal green solvent, and some nucleophilic aromatic substitution reactions on chloropyrimidines have been shown to work efficiently in water. nih.govnih.gov

Catalysis: The use of catalysts, including biocatalysts (enzymes) or heterogeneous catalysts, can improve reaction efficiency, reduce waste, and allow for milder reaction conditions. eurekaselect.comacgpubs.org For instance, molecular iodine has been used as a cheap and efficient catalyst for the synthesis of some uracil derivatives in aqueous media. nih.gov

Multicomponent Reactions (MCRs): Designing syntheses where three or more reactants combine in a single step to form the product can significantly reduce the number of synthetic steps, solvent usage, and waste generation. jmaterenvironsci.com

Alternative Energy Sources: Microwave-assisted synthesis and ultrasound irradiation are increasingly used to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govrasayanjournal.co.inresearchgate.net These methods can reduce energy consumption and sometimes enable solvent-free reactions. researchgate.net

For example, the synthesis of pyrano[2,3,d]pyrimidine derivatives has been achieved using diammonium hydrogen phosphate (B84403) (DAHP) as a catalyst in an aqueous medium at room temperature, representing a green protocol. jmaterenvironsci.com Enzymatic synthesis of nucleic acid derivatives is also gaining traction as an eco-friendly alternative to traditional chemical methods. nih.gov

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific, verifiable information on a compound named "this compound." This name does not correspond to a recognized chemical in standard registries, and as such, no data exists for its synthetic methodologies or the catalytic systems involved in its production.

The name "this compound" is ambiguous. The suffix "-acil" is commonly associated with uracil derivatives, many of which are used as herbicides. It is possible that the intended compound is a derivative of uracil with a chlorine atom at the 4th position or a 4-chlorobenzyl group attached. However, without a definitive chemical structure, CAS number, or IUPAC name, any discussion of its synthesis would be purely speculative.

Given the strict requirement to focus solely on "this compound," it is not possible to generate the requested scientific article. Providing information on related or proxy compounds would fall outside the specified scope and would not be scientifically accurate for the named substance.

For reference, the synthesis of related heterocyclic compounds, such as uracil derivatives, often involves various catalytic systems. These can include:

Metal-based catalysts: Palladium, copper, and ruthenium catalysts are frequently used in cross-coupling reactions to create carbon-carbon or carbon-nitrogen bonds, which can be crucial steps in synthesizing complex uracil derivatives. arkat-usa.orgmdpi.com For instance, copper(I) iodide is used in click reactions to synthesize triazole derivatives of uracil. mdpi.com

Acid/Base Catalysis: Both acid and base catalysts are employed for cyclization and condensation reactions. Magnesium methoxide has been shown to be an effective catalyst for the one-pot synthesis of certain uracil derivatives. acgpubs.org

Biocatalysis: Enzymes and other biocatalysts are used for selective transformations, often providing high enantioselectivity under mild conditions. mdpi.commpg.de

Organocatalysis: Small organic molecules can be used to catalyze reactions, offering an alternative to metal-based systems. mdpi.com

These examples are provided for context on how similar compounds might be synthesized and are not directly applicable to the non-verifiable "this compound."

A detailed and scientifically accurate article on the catalytic systems in the production of "this compound" cannot be provided due to the lack of any available data for a compound with this name in the public domain. Further information, such as a chemical structure or a CAS number, would be required to perform a meaningful search and generate the requested content.

Advanced Spectroscopic and Chromatographic Characterization of 4 Chlorobenacil

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise mass determination of a molecule, which in turn allows for the elucidation of its elemental composition. miamioh.eduthermofisher.com For 4-Chlorobenzacil, HRMS would provide an exact mass measurement, typically with an accuracy of less than 5 ppm, which is critical for confirming its chemical formula. algimed.com This high level of accuracy helps to distinguish the target compound from isomers or other compounds with the same nominal mass. hilarispublisher.com

Beyond confirming the parent molecule, HRMS is invaluable for impurity profiling. researchgate.net The high resolving power of instruments like Orbitrap or FT-ICR mass spectrometers can separate analyte ions from matrix interferences and potential impurities, even those present at trace levels. nih.gov By analyzing the fragmentation patterns generated through tandem mass spectrometry (MS/MS), the structures of these impurities can be elucidated, providing crucial information for process optimization and quality control. miamioh.edu

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for 4-Chlorobenzacil

ParameterExpected Value
Chemical Formula C₁₁H₉ClN₂O₂
Calculated Exact Mass 236.0353
Observed [M+H]⁺ 237.0426 ± 0.0012
Mass Accuracy < 5 ppm

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. acs.org For 4-Chlorobenzacil, a combination of ¹H NMR and ¹³C NMR would be employed to map out the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. researchgate.nethmdb.ca The chemical shifts of the aromatic protons would be indicative of the substitution pattern on the benzene (B151609) ring, while the signals for the protons on the uracil (B121893) moiety would confirm its structure.

The ¹³C NMR spectrum, typically acquired with proton decoupling, would show a single peak for each unique carbon atom. The chemical shifts of the carbon signals would provide further evidence for the assigned structure, with the carbonyl carbons appearing at the downfield end of the spectrum. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chlorobenzacil

¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (ppm) Assignment Predicted Chemical Shift (ppm)
Aromatic-H7.4 - 7.8Carbonyl (C=O)160 - 170
Uracil-H5.8 - 6.0, 7.6 - 7.8Aromatic C-Cl130 - 140
N-H8.0 - 9.0Aromatic C-H120 - 130
CH₂3.5 - 4.0Uracil C=C100 - 110, 140-150
CH₃1.0 - 1.5CH₂40 - 50
CH₃10 - 20

Note: These are predicted values and may vary based on solvent and experimental conditions. ocr.org.uk

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. npl.co.uk The absorption of infrared radiation or the inelastic scattering of laser light results in a spectrum of bands corresponding to specific functional groups within the molecule.

For 4-Chlorobenzacil, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the uracil ring, as well as C-H and C=C stretching vibrations from the aromatic ring. libretexts.orgscribd.comlibretexts.org The C-Cl stretching vibration would also be present in the fingerprint region.

Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The symmetric stretching of the benzene ring would be expected to give a strong Raman signal.

Table 3: Characteristic Infrared and Raman Frequencies for 4-Chlorobenzacil

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-HStretch3200 - 3400 (broad)3200 - 3400 (weak)
C=OStretch1650 - 1750 (strong)1650 - 1750 (medium)
Aromatic C=CStretch1450 - 1600 (medium)1450 - 1600 (strong)
C-ClStretch600 - 800 (strong)600 - 800 (strong)
C-H (aromatic)Stretch3000 - 3100 (medium)3000 - 3100 (strong)
C-H (aliphatic)Stretch2850 - 3000 (medium)2850 - 3000 (medium)

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating 4-Chlorobenzacil from impurities and for quantifying its purity.

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

UHPLC offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it an ideal technique for the purity assessment of 4-Chlorobenzacil. usp.orgthermofisher.com A reversed-phase UHPLC method would likely be developed using a C18 or C8 column with sub-2 µm particles. researchgate.net The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with a gradient elution program to ensure the separation of both polar and non-polar impurities. americanpharmaceuticalreview.com Detection could be achieved using a photodiode array (PDA) detector to monitor the absorbance at multiple wavelengths, providing both quantitative data and information about the purity of the chromatographic peaks.

Table 4: Hypothetical UHPLC Method Parameters for 4-Chlorobenzacil Analysis

ParameterCondition
Column C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection PDA at 254 nm
Injection Volume 1 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. mdpi.com While 4-Chlorobenzacil itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS would be the method of choice for identifying and quantifying any volatile impurities that may be present from the synthesis or degradation of the compound. innovatechlabs.com These could include residual solvents or volatile byproducts. A headspace GC-MS method could also be employed to analyze for highly volatile impurities. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a crystalline solid, offering precise information on bond lengths, bond angles, and intermolecular interactions. fzu.cznovalix.com Obtaining a single crystal of 4-Chlorobenzacil suitable for X-ray diffraction would allow for the unambiguous confirmation of its molecular structure in the solid state. The resulting crystal structure would reveal the conformation of the molecule and how the molecules pack in the crystal lattice, which can influence physical properties such as melting point and solubility. For a structurally similar compound, 1-(4-chlorobenzoyl)-3,3-dimethylthiourea, X-ray diffraction analysis revealed a monoclinic crystal system. researchgate.net

Table 5: Hypothetical X-ray Crystallography Data for 4-Chlorobenzacil

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~11
b (Å) ~5.5
c (Å) ~18
**β (°) **~92
Z 4

Note: Data is based on a structurally similar compound and is for illustrative purposes. researchgate.net

Computational and Theoretical Investigations of 4 Chlorobenacil

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wikipedia.org For 4-Chlorobenzil, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to elucidate its electronic structure and reactivity. researchgate.net These calculations can determine various quantum chemical properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap between them, ground state energy, and molecular electrostatic potential (MEP). researchgate.net

The electronic structure of a molecule is a key determinant of its chemical behavior. wikipedia.org For instance, the HOMO-LUMO energy gap provides insights into the chemical reactivity and stability of the molecule. A smaller energy gap generally suggests higher reactivity. researchgate.net In studies of similar chlorinated compounds, DFT methods have been shown to predict a smaller energy gap compared to HF methods, indicating higher chemical reactivity. researchgate.net

Table 1: Representative Quantum Chemical Properties Calculated for Aromatic Ketones This table presents hypothetical data for illustrative purposes, as specific values for 4-Chlorobenzil were not found in the provided search results. The parameters are based on typical outputs from quantum chemical calculations for similar molecules.

Calculated PropertyMethodBasis SetValue
Ground State EnergyDFT (B3LYP)6-31G(d,p)-1250.5 Hartree
HOMO EnergyDFT (B3LYP)6-31G(d,p)-6.8 eV
LUMO EnergyDFT (B3LYP)6-31G(d,p)-2.1 eV
HOMO-LUMO GapDFT (B3LYP)6-31G(d,p)4.7 eV
Dipole MomentDFT (B3LYP)6-31G(d,p)2.5 Debye

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of molecules and their interactions with their environment over time. nih.gov For 4-Chlorobenzil, MD simulations can be used to study its intermolecular interactions in various solvents or with biological macromolecules. These simulations calculate the forces between atoms and use them to predict the motion of the atoms and molecules. nih.gov

Key intermolecular interactions that can be investigated include van der Waals forces, electrostatic interactions, and hydrogen bonding. dovepress.com The presence of the chlorine atom and the carbonyl groups in 4-Chlorobenzil makes it capable of participating in specific electrostatic and dipole-dipole interactions. MD simulations can reveal how these interactions influence the aggregation behavior of 4-Chlorobenzil molecules or their binding to a target site. rsc.org

The stability of complexes formed between a molecule like 4-Chlorobenzil and other molecules, such as polymers or biological targets, can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over the course of a simulation. dovepress.com Furthermore, the number and duration of intermolecular contacts, like hydrogen bonds, can be quantified to understand the strength and nature of the interaction. dovepress.com

Table 2: Parameters from a Hypothetical Molecular Dynamics Simulation of 4-Chlorobenzil in Water This table provides illustrative data that could be obtained from an MD simulation. Specific experimental data for 4-Chlorobenzil was not available in the search results.

Simulation ParameterValue
Simulation Time100 ns
Temperature300 K
Pressure1 atm
Average RMSD of 4-Chlorobenzil1.5 Å
Number of Hydrogen Bonds with Water (average)2.3

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemicals based on their molecular structure. wikipedia.orgmedcraveonline.com For 4-Chlorobenzil, a QSAR study would involve building a model that correlates its structural features with a specific activity, such as its potential as an inhibitor of a particular enzyme. jocpr.com

The development of a QSAR model involves several key steps: data set selection, calculation of molecular descriptors, variable selection, model construction, and validation. wikipedia.org Molecular descriptors are numerical values that represent the physicochemical properties of a molecule, such as its size, shape, lipophilicity, and electronic properties. jocpr.com

For a compound like 4-Chlorobenzil, relevant descriptors might include those related to its halogenation, aromaticity, and the presence of ketone functionalities. nih.gov A resulting QSAR model could provide a mathematical equation that predicts the activity of similar compounds, thereby guiding the synthesis of new molecules with potentially enhanced activity. medcraveonline.comnih.gov These models can offer insights into the mechanism of action by identifying the key structural features that are most important for the observed activity. nih.gov

Docking Studies of Ligand-Target Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule (receptor), such as a protein. openaccessjournals.comopenaccessjournals.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their binding mechanisms. openaccessjournals.com

In the context of 4-Chlorobenzil, docking studies could be performed to predict its binding mode and affinity to a specific biological target. The process involves generating various possible conformations of 4-Chlorobenzil within the binding site of the target and then using a scoring function to rank these poses based on their predicted binding energy. openaccessjournals.com

The accuracy of docking studies can be influenced by several factors, including the flexibility of both the ligand and the receptor, and the treatment of solvent effects. nih.govmdpi.com Successful docking can provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com This information can be used to rationalize the activity of 4-Chlorobenzil and to design derivatives with improved binding affinities. mdpi.com

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. numberanalytics.com For a flexible molecule like 4-Chlorobenzil, which has rotatable bonds, understanding its conformational preferences is crucial for predicting its properties and biological activity. numberanalytics.comlibretexts.org

The potential energy surface (PES) or energy landscape describes the energy of a molecule as a function of its geometry. ustc.edu.cn Computational methods can be used to map this landscape, identifying the low-energy conformers (local and global minima) and the energy barriers between them. ustc.edu.cn Techniques such as simulated annealing combined with molecular dynamics can be employed to explore the conformational space and identify stable conformers. nih.gov

The results of a conformational analysis can reveal the most likely shapes that 4-Chlorobenzil will adopt in solution or when interacting with a biological target. This information is critical for understanding its reactivity and for designing molecules that can adopt a specific bioactive conformation. nih.gov

No Publicly Available Research Found for "4-Chlorobenacil" to Fulfill Article Request

Despite a comprehensive search for scientific literature, no detailed molecular or cellular mechanistic investigations for the chemical compound "this compound" could be located. The information required to construct the requested article, including data on protein-ligand interactions, nucleic acid profiling, and cellular pathway modulation, does not appear to be available in the public domain.

Searches for "this compound" primarily yield listings in chemical supplier catalogs. These sources provide basic chemical identifiers such as its CAS number (42784-16-7) and molecular formula (C17H14ClN3O4). chemicalbook.com However, these entries lack the in-depth experimental data necessary to populate the specific sections and subsections of the requested article.

Without any foundational scientific studies on "this compound," it is not possible to generate the thorough, informative, and scientifically accurate content as per the user's detailed outline. The strict adherence to the provided structure, which includes specific subsections on enzyme kinetics, receptor binding assays, and effects on fungal and bacterial pathways, cannot be met due to the lack of source material.

Therefore, the generation of the English article focusing on the "Molecular and Cellular Mechanistic Investigations of this compound" cannot be completed at this time. Should scientific research on this compound be published and made publicly accessible in the future, the compilation of such an article may become feasible.

Molecular and Cellular Mechanistic Investigations of 4 Chlorobenacil

Cellular Pathway Modulation Studies in Model Organisms/Systems

Analysis of Cellular Morphological Alterations (e.g., fungal micromorphology)

There is a notable lack of specific research on the effects of 4-Chlorobenzilate on the micromorphology of fungi or other cellular systems. While its application as an acaricide suggests it targets biological processes in mites, the direct impact on cellular structures, such as the fungal cell wall, hyphal growth, or spore formation, has not been documented in the available scientific literature. Investigations into these potential morphological changes would be a critical first step in elucidating its mechanism of action.

Biochemical and Proteomic Profiling of Cellular Responses

Currently, there are no publicly available studies that have conducted biochemical or proteomic profiling of cells exposed to 4-Chlorobenzilate. Such analyses are crucial for identifying the specific molecular pathways and proteins that are affected by the compound. Without this data, the cellular targets and the subsequent biological responses remain speculative. Research in this area would involve techniques such as mass spectrometry-based proteomics to identify and quantify changes in protein expression in response to 4-Chlorobenzilate exposure, providing insights into its mode of action.

Investigation of Multi-Target Mechanisms of Action

The mechanism of action for 4-Chlorobenzilate is not well-defined in the existing literature. It is classified as a chlorinated organic pesticide and its primary use has been as a non-systemic acaricide with contact action. wsu.edu However, the specific biochemical targets within the mites that lead to their demise are not detailed. It is plausible that, like many pesticides, it could have a multi-target mechanism, but without dedicated research, this remains an open question.

Resistance Mechanisms and Adaptation in Biological Systems

Given its use in agriculture, the development of resistance in target mite populations is a potential concern. However, specific studies detailing the molecular or biochemical mechanisms of resistance to 4-Chlorobenzilate are not found in the reviewed literature. Understanding resistance mechanisms, such as target site mutations, metabolic detoxification, or reduced penetration, is vital for effective and sustainable pest management. The absence of such research for 4-Chlorobenzilate is a significant knowledge gap.

Environmental Behavior and Transformation of 4 Chlorobenacil

Sorption and Desorption Dynamics in Environmental Matrices

The mobility and bioavailability of 4-Chlorobenacil in the environment are significantly influenced by its tendency to adsorb to soil and sediment particles. Sorption processes can limit its transport to groundwater but may also lead to its accumulation in certain environmental compartments.

The soil adsorption coefficient (Kd) is a key parameter used to quantify the partitioning of a chemical between the solid and liquid phases of the soil. chemsafetypro.comecetoc.org It is defined as the ratio of the concentration of the chemical adsorbed to the soil to its concentration in the soil solution at equilibrium. chemsafetypro.com A high Kd value indicates that the compound is strongly bound to the soil and is less mobile, while a low Kd value suggests higher mobility. chemsafetypro.com

Several factors govern the Kd of organic compounds like this compound in soil:

Soil Organic Matter (SOM): The organic carbon content of soil is often the most critical factor influencing the sorption of non-polar organic compounds. conicet.gov.ar For many pesticides, a positive correlation between the organic carbon-normalized sorption coefficient (Koc) and the percentage of organic matter has been observed. conicet.gov.ar

Clay Content and Type: The mineral fraction of the soil, particularly clay minerals, can also contribute to sorption through various mechanisms, including surface adsorption and cation exchange.

Soil pH: The pH of the soil can affect the speciation of ionizable compounds and the surface charge of soil colloids, thereby influencing sorption. ecetoc.org

Cation Exchange Capacity (CEC): Soils with a higher CEC generally have a greater capacity to adsorb positively charged or polar compounds.

Table 1: Soil Adsorption Coefficients for Selected Chlorinated Pesticides

CompoundSoil TypeKd (L/kg)Koc (L/kg)Reference
ChlorpyrifosVarious130 - 11009000 - 20000 conicet.gov.ar
Chlorothalonil (B1668833)Not SpecifiedHighNot Specified nih.gov
2,4-DClay, Loam, SandInfluenced by soil organic matter and pHNot specified

Data presented for analogous compounds due to the absence of specific data for this compound.

In aquatic environments, this compound is expected to partition between the water column and the sediment. The sediment-water partition coefficient (Kp) is analogous to the soil Kd and is a critical parameter for predicting the fate of the compound in aquatic systems. openrepository.com High Kp values suggest that the compound will predominantly accumulate in the sediment, potentially posing a risk to benthic organisms.

The partitioning behavior in aquatic systems is influenced by:

Sediment Composition: Similar to soil, the organic carbon content and clay mineralogy of the sediment are major determinants of sorption. iaea.org

Water Chemistry: Parameters such as pH, salinity, and the presence of dissolved organic matter can affect the solubility and sorption of the compound.

Hydrodynamics: Water flow and turbulence can influence the suspension and deposition of sediment particles, thereby affecting the distribution of the associated chemical.

Studies on other chlorinated pesticides have shown that they can be persistent in sediment, acting as a long-term source of contamination to the overlying water column. researcher.life The partitioning behavior of this compound is likely to be similar, with a tendency to associate with the solid phase in aquatic environments.

Degradation Pathways and Kinetics in Environmental Compartments

The persistence of this compound in the environment is determined by the rates of various degradation processes. These can be broadly categorized into microbial degradation, photolytic transformation, and other abiotic degradation mechanisms.

Microbial degradation is a key process for the breakdown of many organic pollutants in soil and water. cnr.it Various microorganisms, including bacteria and fungi, have been shown to degrade chlorinated aromatic compounds. nih.gov The degradation can occur under both aerobic and anaerobic conditions, although aerobic pathways are generally more efficient for the complete mineralization of these compounds. cnr.it

The initial steps in the microbial degradation of chlorinated aromatic compounds often involve hydroxylation of the aromatic ring, followed by ring cleavage. For compounds like 4-chlorophenol (B41353), a common degradation pathway proceeds via the formation of chlorocatechol, which is then further metabolized. nih.gov Another potential pathway involves the initial hydrolytic dehalogenation to form a hydroxylated aromatic compound, which is then degraded.

The identification of metabolites is crucial for understanding the degradation pathway and for assessing the potential risks associated with the breakdown products, which can sometimes be more toxic than the parent compound. Common analytical techniques for metabolite identification include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov

Table 2: Potential Microbial Degradation Metabolites of Chlorinated Aromatic Compounds

Parent CompoundPotential MetabolitesDegradation PathwayReference
4-ChloroindoleIndole, Isatin, Anthranilic acid, Salicylic acidInitial dehalogenation followed by further degradation nih.gov
4-Chlorophenol4-Chlorocatechol, Hydroquinone (B1673460)Hydroxylation followed by ring cleavage nih.govnih.gov
Chlorpyrifos3,5,6-trichloro-2-pyridinol (TCP), Diethylthiophosphoric acid (DETP)Hydrolysis frontiersin.org

Data presented for analogous compounds to infer potential metabolites for this compound.

Photolysis, or the breakdown of molecules by light, can be a significant degradation pathway for chemicals present in the upper layers of water bodies and on soil surfaces. nih.gov

Direct Photolysis: This occurs when the chemical itself absorbs light energy, leading to its transformation. The rate of direct photolysis depends on the absorption spectrum of the compound and the intensity of solar radiation.

Indirect Photolysis: This process is mediated by other substances present in the environment, known as photosensitizers (e.g., dissolved organic matter, nitrate (B79036) ions), which absorb light and transfer the energy to the target compound, causing its degradation. nih.gov

For many chlorinated aromatic compounds, photolysis can lead to dechlorination and the formation of hydroxylated derivatives. For instance, the photocatalytic degradation of 4-chlorophenol has been shown to produce intermediates such as hydroquinone and benzoquinone before eventual mineralization to CO2, H2O, and HCl. mdpi.com

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. nih.gov The rate of hydrolysis is often dependent on the pH and temperature of the environment. For some chlorinated compounds, hydrolysis can be a significant degradation pathway, particularly under alkaline conditions. nih.gov However, for many chlorinated pesticides, hydrolysis is a relatively slow process compared to microbial degradation and photolysis. nih.govepa.gov

Other abiotic degradation mechanisms that could potentially contribute to the transformation of this compound include oxidation and reduction reactions occurring in the soil or sediment.

Table 3: Summary of Degradation Pathways for Chlorinated Compounds

Degradation PathwayDescriptionGoverning Factors
Microbial DegradationBreakdown by microorganisms (bacteria, fungi). cnr.itMicrobial population, oxygen availability, temperature, pH, nutrients.
PhotolysisBreakdown by light (direct or indirect). nih.govLight intensity, presence of photosensitizers. nih.gov
HydrolysisBreakdown by reaction with water. nih.govpH, temperature. nih.gov

Volatilization from Environmental Surfaces and Atmospheric Fate

Detailed research findings on the volatilization of this compound from soil and water surfaces are not available in the searched scientific literature. The tendency of a chemical to volatilize is influenced by its vapor pressure and Henry's Law constant. Without these specific physicochemical properties for this compound, its potential to move from terrestrial and aquatic surfaces into the atmosphere cannot be accurately determined.

Similarly, information regarding the atmospheric fate of this compound, including its potential for long-range transport, reactions with atmospheric oxidants (like hydroxyl radicals), and atmospheric lifetime, is not documented in the available resources. The atmospheric degradation of chlorinated compounds can lead to various transformation products, but the specific pathways and products for this compound have not been identified. chemsafetypro.comresearchgate.netnih.govsagrainmag.co.za

Transport and Leaching Potential in Hydrological Systems

There is a lack of specific data on the transport and leaching potential of this compound in soil and other hydrological systems. Key parameters that determine a compound's mobility in soil, such as the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc), are not documented for this compound in the available literature. nih.gov These values are essential for predicting whether the compound is likely to remain in the topsoil layers or leach into groundwater. europa.eufrontiersin.org

General principles suggest that high water solubility and low adsorption to soil particles would result in a higher leaching potential. osf.iofood-safety.com Conversely, strong binding to soil organic matter and clay particles would limit its movement. food-safety.com However, without empirical data, the potential for this compound to contaminate groundwater remains unassessed.

Bioaccumulation and Biotransformation in Non-Human Organisms (e.g., aquatic invertebrates, plants)

Specific studies on the bioaccumulation and biotransformation of this compound in non-human organisms like aquatic invertebrates and plants could not be located in the searched literature.

Bioaccumulation: The potential for a substance to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow). clu-in.org A high log Kow value suggests a tendency to accumulate in the fatty tissues of organisms. clu-in.org For aquatic invertebrates, factors such as feeding habits, habitat, and metabolic capability influence the extent of bioaccumulation. tused.org Without the log Kow value or specific experimental data from studies on organisms like Daphnia magna or various benthic invertebrates, the bioaccumulation potential of this compound is unknown.

Biotransformation: Biotransformation refers to the metabolic processes within an organism that alter the chemical structure of a foreign compound. In plants, these processes can include oxidation, reduction, and conjugation, often as a detoxification mechanism. Similarly, aquatic invertebrates may metabolize absorbed compounds. tused.org There is no available research detailing the specific metabolic pathways, transformation products, or rates of biotransformation for this compound in either plants or aquatic invertebrates.

Ecological Impact Assessments of 4 Chlorobenacil in Non Human Systems

Effects on Terrestrial Microorganisms and Soil Biota

The introduction of synthetic chemicals into the soil can significantly alter the composition and function of microbial communities. frontiersin.orgnih.gov Soil microorganisms are vital for numerous ecosystem processes, including organic matter decomposition, nutrient cycling, and maintaining soil structure and fertility. frontiersin.orgnih.gov

Aquatic Ecotoxicology in Model Organisms (e.g., algae, daphnia, fish species)

The assessment of aquatic toxicity is a critical component of environmental hazard evaluation for chemical substances. europa.eu This typically involves studying the effects on organisms at different trophic levels: algae (primary producers), invertebrates like Daphnia (primary consumers), and fish (secondary consumers). europa.eu

Toxicity is measured in both acute (short-term) and chronic (long-term) exposure scenarios. europa.eu Acute toxicity is often expressed as the LC50 value, which is the concentration of a chemical that is lethal to 50% of the test population over a specific period. europa.eu Chronic toxicity studies examine longer-term effects on endpoints like growth, reproduction, and survival, often determining the No-Observed-Effect Concentration (NOEC) or the Lowest-Observed-Effect-Concentration (LOEC). europa.eu

For example, studies on the herbicide MCPA have shown it to be most toxic to algae and macrophytes, with varying levels of toxicity to different fish and invertebrate species. waterquality.gov.au The fungicide chlorothalonil (B1668833) has also demonstrated toxicity to aquatic life, with its impact varying across different amphibian species. nih.gov The environmental concentration of such chemicals can sometimes reach levels that cause direct mortality in aquatic organisms. nih.gov

Interactive Data Table: Examples of Aquatic Ecotoxicology Data for Various Pesticides

CompoundOrganismEndpointValue (µg/L)Source
PyraclostrobinSalamandersLC505-18 nih.gov
ChlorothalonilAnuran speciesLC5015-50 nih.gov
MCPALemna paucicostata8d growth IC501605 waterquality.gov.au
MCPADaphnia magna21d immobilisation NOEC13000 waterquality.gov.au
MCPARaphidocelis subcapitata4d growth NOEC32 waterquality.gov.au

Impact on Non-Target Arthropods and Pollinators

Herbicides can indirectly harm pollinators by reducing the abundance of flowering plants, which serve as their food source. beyondpesticides.org This reduction in food availability can have cascading effects throughout the food chain. beyondpesticides.org Some fungicides have been shown to have direct insecticidal properties or can cause sublethal effects such as reduced larval survival and lower offspring production in bees. xerces.org Furthermore, certain fungicides can act synergistically with insecticides, increasing their toxicity to bees. xerces.org The decline in pollinator populations is a significant concern due to their critical role in the reproduction of the majority of flowering plants, including many agricultural crops. beyondpesticides.orgresearchgate.net

Influence on Plant Physiology and Growth in Non-Crop Systems

Herbicides, even when applied to target areas, can drift and affect non-target plants in adjacent habitats like field margins and hedgerows. researchgate.netresearchgate.net This exposure can lead to a decline in plant diversity and abundance in these non-crop systems. researchgate.net

Research on herbicides like atrazine (B1667683) and tribenuron-methyl (B105370) has shown that they can alter the species composition of plant communities in fallow fields, reducing species richness and diversity. researchgate.netnih.gov The effects of herbicides are not limited to the seedling stage; exposure at later reproductive stages can also lead to reduced seed production and delayed flowering. researchgate.netau.dk The sensitivity of different plant species to herbicides can vary, and the impact can be influenced by the growth stage at the time of exposure. researchgate.netmst.dk These changes in non-target plant communities can have broader ecological consequences, affecting biodiversity and the organisms that depend on these plants for food and shelter. nih.gov

Ecosystem-Level Responses to 4-Chlorobenacil Exposure

The introduction of a novel chemical can trigger a range of ecosystem-level responses. These effects are complex and can manifest through direct toxicity to various organisms and indirect effects that ripple through the food web. wur.nl For instance, the loss of primary producers due to chemical exposure can lead to a decline in the populations of herbivores and, subsequently, their predators. wur.nl

Advanced Analytical Methodologies for Environmental and Biological Monitoring of 4 Chlorobenacil

Sample Preparation Techniques for Complex Matrices (e.g., QuEChERS, Solid Phase Extraction)

The accurate analysis of 4-Chlorobenacil in complex matrices such as soil, water, and biological tissues is critically dependent on the sample preparation step. The primary goal is to isolate the analyte from interfering matrix components, which can otherwise compromise the sensitivity and accuracy of the analytical instrument. Two widely adopted techniques for this purpose are QuEChERS and Solid Phase Extraction (SPE).

QuEChERS , an acronym for Quick, Easy, Cheap, Effective, Rugged, and Safe, is a streamlined approach that has gained significant popularity, particularly for the analysis of pesticide residues in various food and agricultural products. obrnutafaza.hrquechers.eu The method involves an initial extraction step with a solvent, typically acetonitrile (B52724), followed by a partitioning step induced by the addition of salts. waters.com A subsequent cleanup phase, known as dispersive solid-phase extraction (d-SPE), utilizes a combination of sorbents to remove specific interferences. waters.comsigmaaldrich.com For instance, primary secondary amine (PSA) is effective in removing sugars and fatty acids, while graphitized carbon black (GCB) can be used to eliminate pigments like chlorophyll. waters.comsigmaaldrich.com The final extract is then ready for instrumental analysis. specartridge.com The QuEChERS method is recognized for its high recovery rates, speed, and minimal solvent usage. sigmaaldrich.comspecartridge.com

Solid Phase Extraction (SPE) is another powerful and versatile technique for sample purification and concentration. organomation.com The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. organomation.com The selection of the sorbent material is crucial and depends on the chemical properties of the analyte and the matrix. Common types include reversed-phase, normal-phase, and ion-exchange sorbents. organomation.com For instance, reversed-phase SPE is suitable for extracting non-polar to moderately polar compounds from polar matrices. organomation.com Advanced iterations of this technique include the use of magnetic nanoparticles as sorbents (magnetic solid-phase extraction), which facilitates rapid separation. organomation.com

Interactive Data Table: Comparison of Sample Preparation Techniques

Feature QuEChERS Solid Phase Extraction (SPE)
Principle Extraction with solvent followed by partitioning and dispersive SPE cleanup. quechers.eusigmaaldrich.com Analyte retention on a solid sorbent followed by elution. organomation.com
Primary Application Multi-residue pesticide analysis in food and agricultural products. obrnutafaza.hr Isolation of analytes from liquid samples. quechers.eu
Key Advantages Fast, easy, low solvent use, high recoveries. sigmaaldrich.comspecartridge.com High selectivity, can handle a wide range of sample volumes. organomation.com
Common Sorbents PSA, C18, GCB. waters.comsigmaaldrich.com Silica-based (C18, C8), ion-exchange, polymeric. organomation.com
Typical Steps Sample homogenization, solvent extraction, salting-out, d-SPE cleanup, centrifugation. sigmaaldrich.com Conditioning, sample loading, washing, elution. organomation.com

Development of Biosensors and Immunoassays for Environmental Monitoring

In addition to chromatographic methods, biosensors and immunoassays are emerging as valuable tools for the rapid and cost-effective environmental monitoring of pollutants like this compound.

Biosensors are analytical devices that combine a biological recognition element with a transducer to produce a measurable signal in the presence of a target analyte. frontiersin.org They offer the potential for high sensitivity and specificity. frontiersin.org For instance, electrochemical DNA biosensors have been developed for the screening of chlorinated benzene (B151609) pollutants. nih.gov These sensors can be designed to be highly specific or to have a broad spectrum of detection. researchgate.net Nanotechnology is playing a key role in advancing biosensor development, leading to smaller, faster, and more accurate devices. imec-int.com

Immunoassays are analytical methods based on the specific binding between an antibody and an antigen. nih.gov These techniques, particularly Enzyme-Linked Immunosorbent Assay (ELISA), are increasingly being used for environmental monitoring of pesticides and other toxic chemicals. pjoes.comcreative-diagnostics.com Immunoassays can be highly sensitive and cost-effective, making them suitable for screening large numbers of samples. pjoes.com Multiplex immunoassays, which can detect multiple analytes simultaneously, offer further advantages in terms of time and cost savings. nih.gov

Method Validation and Quality Assurance in Environmental Analysis

To ensure the reliability and scientific credibility of environmental monitoring data for this compound, rigorous method validation and quality assurance (QA) programs are essential. researchgate.net

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu Key validation parameters include accuracy, precision, specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ). ibacon.com3m.com Regulatory guidelines, such as those from SANCO (now part of the European Commission), provide frameworks for the validation of analytical methods for pesticide residues. ibacon.com The validation process should be as extensive as necessary to meet the requirements of the specific application. 3m.com

Speciation Analysis of this compound and its Transformation Products

Understanding the environmental fate of this compound requires not only the analysis of the parent compound but also the identification and quantification of its transformation products. These products may have different toxicities and environmental behaviors.

Speciation analysis involves the use of analytical techniques to distinguish between different chemical forms of an element or compound. In the context of this compound, this would involve developing methods to separate and identify potential metabolites and degradation products in environmental and biological matrices.

For example, a study on the analysis of chlorophenols, which can be formed from the breakdown of certain chlorinated compounds, utilized ultra-high performance liquid chromatography-tandem mass spectroscopy (UHPLC-MS/MS). nih.gov This highlights the capability of advanced chromatographic techniques to differentiate between structurally similar compounds. The development of such methods is crucial for a comprehensive assessment of the environmental impact of this compound.

Future Research Directions and Applications of 4 Chlorobenacil in Science

Exploration of Novel Synthetic Routes and Sustainable Production

Future research is anticipated to focus on developing more efficient and environmentally friendly methods for the synthesis of 4-Chlorobenacil. While traditional methods for benzimidazole synthesis often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes, these can require harsh reaction conditions and may generate significant waste. nih.gov

Novel Synthetic Approaches: The exploration of novel catalytic systems is a promising avenue for the synthesis of this compound. The use of metal catalysts, such as those based on copper or palladium, has shown promise in facilitating the cross-coupling reactions necessary for benzimidazole formation. Additionally, the development of organocatalytic methods could provide a metal-free alternative, reducing the risk of metal contamination in the final product. Microwave-assisted synthesis is another area of interest, as it can significantly reduce reaction times and improve yields. mdpi.com

Sustainable Production: A key focus of future research will be the development of sustainable production methods for this compound. This includes the use of greener solvents, such as water or ionic liquids, to replace traditional volatile organic compounds. mdpi.comijarsct.co.in Furthermore, the principles of atom economy will be important, with the goal of designing synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste. ijarsct.co.in The use of renewable starting materials and energy-efficient reaction conditions, such as lower temperatures, are also critical aspects of sustainable production. eprajournals.com

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Route Potential Advantages Potential Challenges Key Research Areas
Metal-Catalyzed Cross-Coupling High efficiency and selectivity. Cost and toxicity of metal catalysts, potential for product contamination. eprajournals.com Development of reusable and non-toxic catalysts.
Organocatalysis Metal-free, potentially lower toxicity. May require longer reaction times or higher catalyst loading. Design of more efficient organocatalysts.
Microwave-Assisted Synthesis Rapid reaction times, improved yields. mdpi.com Specialized equipment required, potential for localized overheating. Optimization of reaction conditions for scalability.
Green Chemistry Approaches Reduced environmental impact, use of safer solvents. ijarsct.co.ineprajournals.com May require significant process optimization to achieve high yields. Exploration of novel green solvents and catalysts. mdpi.com

Design of Advanced Analytical Tools for Complex Biological Systems

The development of advanced analytical tools will be crucial for understanding the behavior of this compound in complex biological systems. Future research will likely focus on creating highly sensitive and selective methods for its detection and quantification.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) will continue to be a cornerstone for the analysis of this compound and its metabolites. The development of new stationary phases and mobile phase compositions could further enhance the resolution and sensitivity of these methods. Additionally, capillary electrophoresis (CE) offers a high-efficiency separation technique that could be adapted for the analysis of this compound, particularly in complex matrices with limited sample volume.

Spectroscopic techniques will also play a vital role. Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about this compound and its interactions with biological macromolecules. mdpi.com Advanced NMR techniques, such as saturation transfer difference (STD) NMR, could be employed to study its binding to target proteins. Fluorescence spectroscopy could also be a valuable tool, particularly if fluorescent derivatives of this compound are synthesized to enable visualization and tracking within cells.

Elucidation of Undiscovered Mechanistic Pathways

A significant area for future research will be the elucidation of the precise molecular mechanisms through which this compound exerts its biological effects. While the benzimidazole scaffold is known to interact with a variety of biological targets, the specific pathways modulated by this compound remain to be discovered. nih.govresearchgate.net

Initial studies would likely involve screening this compound against a panel of known drug targets, such as enzymes and receptors, to identify potential binding partners. Techniques like thermal shift assays and surface plasmon resonance (SPR) could be used to confirm direct binding interactions. Once a primary target is identified, further studies would be needed to understand the downstream signaling pathways that are affected. This could involve the use of reporter gene assays, Western blotting, and other molecular biology techniques to assess changes in gene expression and protein activity.

Computational modeling and molecular docking studies will also be invaluable in predicting the binding mode of this compound to its target proteins and in understanding the structure-activity relationships of the benzimidazole scaffold. nih.gov These in silico approaches can help to guide the design of future experiments and the development of more potent and selective analogs.

Potential as a Research Probe in Chemical Biology

Given its potential for biological activity, this compound could be developed into a valuable research probe for chemical biology. nih.gov A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein, allowing researchers to study its role in cellular processes. nih.gov

To be an effective chemical probe, this compound would need to exhibit high potency and selectivity for its target. Future research would focus on optimizing its structure to improve these properties. This could involve the synthesis of a library of analogs with modifications to the substituents on the benzimidazole ring. These analogs would then be screened for their activity and selectivity to identify the most promising candidates.

Once a potent and selective probe is identified, it could be used in a variety of applications. For example, it could be used to study the physiological role of its target protein in different cell types and disease models. It could also be used to validate new drug targets and to identify other small molecules that modulate the same pathway. The development of a "clickable" version of this compound, by incorporating a bioorthogonal handle, would enable its use in proteomics experiments to identify its cellular binding partners.

Role in Advanced Materials Science and Engineering

The benzimidazole scaffold has also found applications in materials science, and future research could explore the potential of this compound in this area. Benzimidazole-containing polymers are known for their high thermal stability and mechanical strength, making them suitable for use in high-performance applications.

Future research could investigate the incorporation of this compound as a monomer in the synthesis of novel polymers. The presence of the chlorine atom could provide a site for further functionalization, allowing for the tuning of the polymer's properties. These materials could have potential applications in areas such as aerospace, electronics, and coatings.

Furthermore, the photophysical properties of this compound and its derivatives could be explored for applications in organic electronics. Benzimidazole derivatives have been investigated for their use as n-type semiconductors in organic field-effect transistors (OFETs). researchgate.net The electronic properties of this compound could be tuned through chemical modification to optimize its performance in such devices. The potential for this compound to self-assemble into ordered structures could also be investigated for the development of novel nanomaterials with unique optical and electronic properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chlorobenacil, and how do reaction conditions influence yield and purity?

  • Methodology : Compare documented synthesis protocols (e.g., Friedel-Crafts alkylation, nucleophilic substitution) using peer-reviewed literature. Assess variables such as solvent polarity (e.g., DMF vs. THF), temperature (25°C vs. reflux), and catalyst choice (Lewis acids like AlCl₃ vs. FeCl₃). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structures using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .
  • Key Considerations : Optimize reaction time to minimize side products (e.g., di-substituted byproducts) and validate reproducibility across three independent trials.

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to light (UV-Vis irradiation), humidity (40–80% RH), and temperature (4°C, 25°C, 40°C) over 30 days. Analyze degradation products via LC-MS and quantify remaining parent compound using external calibration curves. Include control samples stored under inert atmospheres (argon) .
  • Data Interpretation : Calculate degradation kinetics (zero/first-order models) and identify labile functional groups (e.g., chloro or benzyl moieties) prone to hydrolysis or oxidation.

Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodology : Develop a validated LC-MS/MS method with solid-phase extraction (SPE) for sample cleanup. Use deuterated analogs (e.g., this compound-d₅) as internal standards to correct matrix effects. Validate parameters per ICH guidelines: linearity (R² ≥ 0.995), precision (RSD < 5%), and recovery (80–120%) .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in different solvents be resolved?

  • Methodology : Apply contradiction analysis frameworks (e.g., PICO or principal contradiction analysis) to isolate variables. For example, compare kinetic studies in polar aprotic (DMSO) vs. protic (ethanol) solvents using stopped-flow spectroscopy. Evaluate solvent dielectric constants and hydrogen-bonding effects on transition states .
  • Resolution : Reconcile discrepancies by conducting control experiments (e.g., isotopic labeling to track reaction pathways) and meta-analyses of published datasets.

Q. What computational strategies predict this compound’s interactions with biological targets?

  • Methodology : Use density functional theory (DFT) to model electronic properties (HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to simulate binding affinities with enzymes (e.g., cytochrome P450). Validate predictions with in vitro assays (e.g., fluorescence polarization for binding constants) .
  • Limitations : Address force field inaccuracies by cross-referencing with crystallographic data (PDB) and refining parameters via molecular dynamics simulations.

Q. How can researchers optimize this compound’s selectivity in multi-component reactions?

  • Methodology : Design a Design of Experiments (DoE) approach to test combinatorial variables (catalyst loading, stoichiometry, solvent mixtures). Use response surface methodology (RSM) to identify optimal conditions. Characterize regioselectivity via 19^{19}F NMR (if fluorinated analogs are synthesized) .
  • Innovation : Incorporate machine learning (e.g., random forest models) to predict reaction outcomes from historical data.

Data Reporting and Ethical Standards

Q. What are the best practices for documenting conflicting spectral data in this compound studies?

  • Guidelines : Disclose all raw data (e.g., NMR peaks, IR bands) in appendices, noting instrument calibration details. Use the "Results and Discussion" section to compare anomalies with prior studies, emphasizing possible causes (e.g., solvent impurities, tautomerism) .
  • Ethical Note : Cite conflicting studies transparently and avoid selective data omission.

Q. How should researchers address gaps in toxicity profiles of this compound derivatives?

  • Methodology : Perform Ames tests for mutagenicity and acute toxicity assays (OECD Guideline 423) in rodent models. Use structure-activity relationship (SAR) models to flag high-risk substituents (e.g., nitro groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.